REACTION_CXSMILES
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[Br:1][C:2]1[C:3]([OH:13])=[C:4]([C:8]([O:11][CH3:12])=[CH:9][CH:10]=1)C(O)=O>N1C2C(=CC=CC=2)C=CC=1>[Br:1][C:2]1[CH:10]=[CH:9][C:8]([O:11][CH3:12])=[CH:4][C:3]=1[OH:13]
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Name
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|
Quantity
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5 g
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Type
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reactant
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Smiles
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BrC=1C(=C(C(=O)O)C(=CC1)OC)O
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Name
|
|
Quantity
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200 mL
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Type
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solvent
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Smiles
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N1=CC=CC2=CC=CC=C12
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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On cooling
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Type
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CUSTOM
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Details
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the product was partitioned between Et2O and 3M HCl
|
Type
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EXTRACTION
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Details
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The organic extract
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Type
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WASH
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Details
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was washed with water and brine
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Type
|
DRY_WITH_MATERIAL
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Details
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then dried (MgSO4)
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Type
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FILTRATION
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Details
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filtered
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Type
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CUSTOM
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Details
|
evaporated
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Name
|
|
Type
|
product
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Smiles
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BrC1=C(C=C(C=C1)OC)O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |